4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)morpholine
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Description
4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)morpholine is a useful research compound. Its molecular formula is C13H20N4O3S and its molecular weight is 312.39. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity and Molecular Docking Study
A study by Janakiramudu et al. (2017) synthesized a series of sulfonamides and carbamates starting from the precursor compound 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid. These compounds exhibited significant antimicrobial activity against various bacterial strains and fungi, with sulfonamide derivatives showing potent antifungal properties. Molecular docking studies indicated good binding affinities of these compounds to the enzyme topoisomerase II gyrase A, suggesting their mechanism of action might involve inhibition of bacterial DNA gyrase (Janakiramudu et al., 2017).
Chemical Synthesis and Reaction Mechanisms
In another study, Nitta et al. (1985) explored the reactions of polymethylene-substituted 2-isoxazolines with various metal carbonyls, leading to complex molecular transformations. This research provides insights into the chemical behavior of morpholine derivatives under specific conditions, contributing to the understanding of reaction mechanisms involving morpholine derivatives and their potential applications in synthetic organic chemistry (Nitta et al., 1985).
Structural Analyses of Heterocyclic Compounds
Xu et al. (2012) synthesized unsymmetrical 1,2,4,5-tetrazine derivatives incorporating morpholine, confirming their structures through single-crystal X-ray diffraction. These compounds exhibit stabilization through π–π interactions, with potential implications for designing new materials or pharmaceuticals based on heterocyclic scaffolds (Xu et al., 2012).
Enzyme Inhibition and Cytotoxicity Assessment
Ozgun et al. (2019) developed pyrazoline benzensulfonamides as carbonic anhydrase and acetylcholinesterase inhibitors, demonstrating low cytotoxicity and potential for therapeutic applications. This study highlights the utility of morpholine derivatives in the development of new drugs with enzyme inhibitory activity (Ozgun et al., 2019).
Properties
IUPAC Name |
4-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-ylsulfonyl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c18-21(19,15-6-8-20-9-7-15)16-4-5-17-13(10-16)11-2-1-3-12(11)14-17/h1-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSRCHZHSDMCDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)S(=O)(=O)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.